Droxicainide hydrochloride
Description
Droxicainide hydrochloride is a class I antiarrhythmic agent primarily used to manage ventricular arrhythmias. Its molecular formula is C₁₆H₂₄N₂O₂·HCl, and it functions as a sodium channel blocker, stabilizing cardiac cell membranes and reducing abnormal electrical activity . Structurally, it is derived from the anilide family, featuring a piperidinecarboxamide core with a 2-hydroxyethyl substituent and dimethylphenyl group (SMILES: Cl.O=C(N(C1C(CCCC1C)C)CCO)C1NCCCC1) . Preclinical studies highlight its favorable therapeutic index, with reduced proarrhythmic risk compared to older antiarrhythmics like quinidine .
Properties
CAS No. |
149572-05-4 |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H |
InChI Key |
ZBNGGCXOSMHCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ALS 1249 ALS-1249 droxicainide N-(2-hydroxyethyl)pipecolinyl-2,6-dimethylanilide S 1249 S-1249 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of droxicainide hydrochloride involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-hydroxyethylpiperidine to yield droxicainide. The final step involves the conversion of droxicainide to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The reaction is typically carried out in a controlled environment to maintain the stability of the compound.
Chemical Reactions Analysis
Types of Reactions: Droxicainide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to its amine form using reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed: The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.
Scientific Research Applications
Droxicainide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of antiarrhythmic agents and their mechanisms.
Biology: The compound is utilized in experiments to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential use in treating cardiac arrhythmias and other related conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Droxicainide hydrochloride exerts its effects by blocking sodium channels in cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity. This action reduces the occurrence of arrhythmias. The compound targets the sodium channels and modulates their activity, thereby affecting the excitability and conductivity of cardiac cells .
Comparison with Similar Compounds
Table 1: Key Properties of Droxicainide Hydrochloride and Analogues
Key Observations:
- Structural Differences : Acecainide lacks the hydroxyethyl group present in droxicainide, contributing to its distinct pharmacokinetics . Lidocaine, a tertiary amine, has a simpler structure but shorter duration of action .
- Efficacy : Droxicainide demonstrated superior infarct size reduction (38% vs. lidocaine’s 22%) in a canine ischemia model .
- Safety : Droxicainide’s lower lipophilicity reduces CNS penetration, minimizing neurological adverse effects compared to lidocaine .
Clinical and Regulatory Profiles
Biological Activity
Droxicainide hydrochloride is a compound with notable biological activities, particularly in the fields of cardiology and anesthesiology. This article provides a comprehensive overview of its biological activity, including pharmacological properties, case studies, and research findings.
This compound is a local anesthetic and antiarrhythmic agent. Its chemical structure allows it to block sodium channels in excitable membranes, which is crucial for its action in both local anesthesia and the management of arrhythmias. The compound exhibits properties similar to lidocaine but has a longer duration of action.
Chemical Structure:
- Molecular Formula: C₁₅H₁₈N₂O₂·HCl
- Molecular Weight: 286.77 g/mol
The mechanism of action involves binding to the sodium channels during their inactive state, thereby preventing depolarization and conduction of nerve impulses. This is particularly beneficial in treating ventricular arrhythmias by stabilizing cardiac membranes.
Pharmacological Properties
This compound has been studied for various pharmacological effects:
- Local Anesthetic Activity : It provides effective anesthesia with a longer duration compared to lidocaine.
- Antiarrhythmic Effects : It is used in the management of ventricular tachycardia and other arrhythmias due to its ability to stabilize cardiac membranes.
- Cardioprotective Effects : Studies have shown that droxicainide can protect ischemic myocardium, reducing myocardial necrosis during ischemic events .
Research Findings and Case Studies
Several studies have highlighted the efficacy and safety profile of this compound:
- Study on Myocardial Necrosis : A study demonstrated that droxicainide significantly reduced myocardial necrosis in animal models subjected to ischemia, showcasing its cardioprotective properties .
- Comparative Study with Lidocaine : Research comparing droxicainide with lidocaine indicated that while both drugs are effective as local anesthetics, droxicainide offers a more prolonged effect, making it suitable for procedures requiring extended anesthesia .
Data Table: Pharmacological Effects of this compound
| Property | This compound | Lidocaine |
|---|---|---|
| Local Anesthetic Activity | Yes | Yes |
| Antiarrhythmic Activity | Yes | Yes |
| Duration of Action | Longer | Shorter |
| Cardioprotective Effects | Yes | Limited |
Clinical Applications
This compound is primarily utilized in:
- Anesthesia : For surgical procedures requiring localized pain control.
- Cardiology : For the treatment of ventricular arrhythmias, especially in patients who do not respond well to other antiarrhythmic drugs.
Safety and Side Effects
While droxicainide is generally well-tolerated, potential side effects may include:
- Hypotension
- Bradycardia
- Allergic reactions
- Central nervous system effects (e.g., dizziness, seizures)
Monitoring is essential during administration, especially in patients with pre-existing cardiac conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
